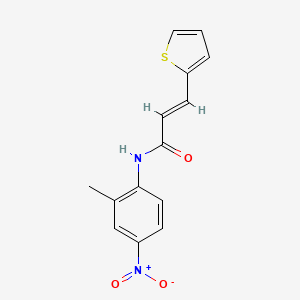
2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the acrylonitrile family and is widely studied for its unique properties and potential uses.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile has low toxicity and does not cause significant adverse effects on the body. It has been shown to be metabolized in the liver and excreted in the urine. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile is its high stability, which makes it suitable for use in various lab experiments. However, its low solubility in water can limit its use in certain experiments. Additionally, further studies are needed to fully understand the potential limitations of this compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile. One potential direction is the development of new synthetic methods to produce the compound more efficiently. Another direction is the study of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action and potential uses of this compound in the treatment of cancer and bacterial infections.
In conclusion, 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile is a unique and promising compound that has gained significant attention in the scientific research community. Its potential applications in various fields make it a valuable area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential uses.
合成法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile involves the reaction of 2-aminothiophenol with 2-bromo-1,3-benzothiazole in the presence of potassium carbonate. The resulting intermediate is then reacted with acrylonitrile to produce the final compound. This method has been optimized to produce high yields of the compound and has been widely used in research studies.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-3-(3-thienyl)acrylonitrile has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of cancer, bacterial infections, and as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use in organic electronics, such as organic light-emitting diodes and solar cells.
特性
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S2/c15-8-11(7-10-5-6-17-9-10)14-16-12-3-1-2-4-13(12)18-14/h1-7,9H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZARDQCPMSKKGR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CSC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CSC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)

![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B5314524.png)
![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)